molecular formula C13H17FN4O2 B14269647 N-Cyclopropyl-4-fluoro-2-nitro-5-(piperazin-1-yl)aniline CAS No. 135861-05-1

N-Cyclopropyl-4-fluoro-2-nitro-5-(piperazin-1-yl)aniline

Katalognummer: B14269647
CAS-Nummer: 135861-05-1
Molekulargewicht: 280.30 g/mol
InChI-Schlüssel: AARASCRJLBECJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Cyclopropyl-4-fluoro-2-nitro-5-(piperazin-1-yl)aniline is a chemical compound with the molecular formula C12H14FN3O2 It is characterized by the presence of a cyclopropyl group, a fluorine atom, a nitro group, and a piperazine ring attached to an aniline core

Vorbereitungsmethoden

The synthesis of N-Cyclopropyl-4-fluoro-2-nitro-5-(piperazin-1-yl)aniline typically involves multiple steps. One common synthetic route includes the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

    Cyclopropylation: The addition of a cyclopropyl group to the aniline ring.

    Piperazine Introduction: The attachment of a piperazine ring to the aniline core.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to facilitate the reactions.

Analyse Chemischer Reaktionen

N-Cyclopropyl-4-fluoro-2-nitro-5-(piperazin-1-yl)aniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles, and oxidizing agents. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

N-Cyclopropyl-4-fluoro-2-nitro-5-(piperazin-1-yl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-Cyclopropyl-4-fluoro-2-nitro-5-(piperazin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial DNA synthesis, leading to antimicrobial effects.

Vergleich Mit ähnlichen Verbindungen

N-Cyclopropyl-4-fluoro-2-nitro-5-(piperazin-1-yl)aniline can be compared with similar compounds such as:

    N-Cyclopropyl-4-fluoro-2-nitroaniline: Lacks the piperazine ring, which may affect its biological activity.

    4-Chloro-N-cyclopropyl-2-nitroaniline: Contains a chlorine atom instead of a fluorine atom, leading to different chemical properties.

    5-Fluoro-N-neopentyl-2-nitroaniline: Contains a neopentyl group instead of a piperazine ring, which may influence its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

135861-05-1

Molekularformel

C13H17FN4O2

Molekulargewicht

280.30 g/mol

IUPAC-Name

N-cyclopropyl-4-fluoro-2-nitro-5-piperazin-1-ylaniline

InChI

InChI=1S/C13H17FN4O2/c14-10-7-13(18(19)20)11(16-9-1-2-9)8-12(10)17-5-3-15-4-6-17/h7-9,15-16H,1-6H2

InChI-Schlüssel

AARASCRJLBECJY-UHFFFAOYSA-N

Kanonische SMILES

C1CC1NC2=CC(=C(C=C2[N+](=O)[O-])F)N3CCNCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.